3,4-Dihydroxybutanamide

TACE ADAM17 TNF-alpha

Sourcing a chiral diol amide with defined stereochemistry is critical for TACE inhibitor optimization and advanced polymer synthesis. 3,4-Dihydroxybutanamide (CAS 126495-84-9) provides the exact scaffold: - Confers IC50 of 2 nM against TACE with >250-fold selectivity over off-target MMPs in inhibitors like TMI-2. - Forms linear polymeric assemblies via strong directional H-bonds, enabling predictable liquid crystalline polyesteramides. - Delivers enantiomerically pure intermediates directly from the chiral pool, avoiding costly asymmetric steps or resolution losses.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 126495-84-9
Cat. No. B154034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybutanamide
CAS126495-84-9
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(=O)N
InChIInChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8)
InChIKeyWPOHUQOEJUSLGO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxybutanamide: Properties & Procurement


3,4-Dihydroxybutanamide (C4H9NO3, MW 119.12 g/mol) is a small-molecule diol amide that serves as a critical chiral building block and structural scaffold in medicinal chemistry and polymer synthesis [1]. Its defined stereochemistry (the (3S)-enantiomer is the most commonly referenced) and dual hydroxyl/amide functionality enable it to act as a versatile intermediate for constructing more complex bioactive molecules, including potent enzyme inhibitors such as the TACE (ADAM17) inhibitor TMI-2 . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 471.9±35.0 °C at 760 mmHg [1].

Why Generic Substitution of 3,4-Dihydroxybutanamide Fails


Simply substituting 3,4-dihydroxybutanamide with a close structural analog or alternative is highly likely to fail in target applications due to its precise stereochemical and functional group requirements. In medicinal chemistry, even minor changes to the chiral center configuration or the hydroxyl group positions on the butanamide backbone drastically alter enzyme inhibition potency and selectivity [1]. In materials science, the specific arrangement of its hydrogen-bonding donors and acceptors dictates the polymer's supramolecular architecture and, consequently, its liquid crystalline properties [2]. Unlike simpler, achiral building blocks, 3,4-dihydroxybutanamide's inherent chirality provides a direct, cost-effective route to enantiomerically pure compounds without requiring inefficient asymmetric syntheses or resolution steps [1].

3,4-Dihydroxybutanamide: Quantitative Evidence


TMI-2 TACE Inhibitor Potency

The 3,4-dihydroxybutanamide moiety is a core structural element of the potent and selective TACE inhibitor TMI-2. When incorporated into TMI-2, this scaffold exhibits an IC50 of 2 nM against TACE in an enzymatic FRET assay. This potency is >250-fold selective over the closely related metalloproteases MMP-1, -7, -9, -14, and ADAM-10 [1]. The quantitative difference in selectivity is crucial; many hydroxamate-based MMP inhibitors suffer from off-target effects due to poor selectivity, a liability mitigated by the specific binding conferred by this scaffold .

TACE ADAM17 TNF-alpha Inflammation Arthritis

N-H Acidity Enhancement

The presence of hydroxyl groups on the butanamide backbone significantly enhances the acidity of the amide N-H proton. Cyclic voltammetry experiments in DMSO determined the pKa of dihydroxybutanamides to be in the range of 11.1-14.5 [1]. This is substantially lower than the pKa of ~25.9 reported for amides lacking adjacent hydroxyl groups (RNHCOR) [1]. This enhanced acidity is attributed to the stabilization of the resulting amide anion via intramolecular hydrogen bonding networks [2].

pKa Hydrogen Bonding Supramolecular Chemistry Organocatalysis

Supramolecular Polymer Formation

In the solid state, dihydroxybutanamides and their derivatives exhibit a strong propensity to form extended supramolecular polymers and dimers via intermolecular hydrogen bonds, preferring linear conformations [1]. This self-assembly behavior is a direct consequence of the specific spatial arrangement of the hydroxyl and amide groups. This contrasts with butanamides lacking this exact functional group placement, which may not exhibit the same degree of linear polymer formation, thus impacting their utility in designing functional materials like liquid crystalline polymers [1]. X-ray diffraction studies confirm the formation of these distinct polymeric assemblies in enantiomerically pure and racemic forms [1].

Polymer Chemistry Hydrogen Bonding Solid-State Structure Crystal Engineering

Applications of 3,4-Dihydroxybutanamide


TACE/ADAM17 Inhibitor Development

Procurement of 3,4-dihydroxybutanamide is essential for research groups synthesizing and optimizing TACE (ADAM17) inhibitors, such as the pre-clinical candidate TMI-2 (PF-05480090). The quantitative evidence (Section 3) demonstrates that this scaffold, when properly elaborated, confers an IC50 of 2 nM against TACE and >250-fold selectivity over off-target MMPs and ADAMs [1]. This level of selectivity is critical for minimizing side effects like musculoskeletal syndrome seen with earlier broad-spectrum MMP inhibitors, making it a valuable building block for developing safer therapies for inflammatory and autoimmune diseases [1].

Liquid Crystalline Polyesteramides

Researchers in polymer chemistry should prioritize 3,4-dihydroxybutanamide for the synthesis of advanced functional materials, particularly cholesteric liquid crystal polymers. The evidence (Section 3) confirms its ability to form linear polymeric assemblies through strong, directional hydrogen bonds [2]. This property is exploited in polycondensation reactions (e.g., with 4,4′-(terephthaloyldioxydibenzoic chloride) (TOBC)) to yield novel polyesteramides with predictable liquid crystalline behavior [3]. This application scenario is where its precise stereochemistry and hydrogen-bonding capacity directly translate to macroscopic material properties.

Anion Recognition Building Block

3,4-Dihydroxybutanamide is a superior choice over simpler amides for supramolecular chemists designing hydrogen-bonding receptors or organocatalysts. The quantitative evidence (Section 3) shows its N-H proton is significantly more acidic (pKa 11.1-14.5) than that of a typical amide (pKa ≈ 25.9), due to anion stabilization from the adjacent hydroxyl groups [2]. This enhanced acidity results in stronger and more directional hydrogen bonds, a critical feature for the selective binding of anionic guests and for stabilizing reactive intermediates in catalysis [2].

Chiral Building Block for Enantioselective Synthesis

For synthetic chemists, 3,4-dihydroxybutanamide offers a cost-effective, chirality-rich starting material from the 'chiral pool' [4]. Unlike achiral or racemic alternatives that require inefficient asymmetric synthesis or resolution steps, the defined stereochemistry of (S)-3,4-dihydroxybutanamide can be reliably transferred to the final target molecule [4]. This ensures stereocontrol and avoids the loss of material inherent in resolution processes, making it a high-value procurement for the synthesis of complex, enantiomerically pure natural products and pharmaceuticals.

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